2,6-diamino-4-(naphthalen-1-yl)-4H-thiopyran-3,5-dicarbonitrile
Description
Properties
IUPAC Name |
2,6-diamino-4-naphthalen-1-yl-4H-thiopyran-3,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4S/c18-8-13-15(14(9-19)17(21)22-16(13)20)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,15H,20-21H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMNNRBXIZWZAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3C(=C(SC(=C3C#N)N)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Cyclocondensation Approach
The most promising route involves adapting the one-pot, multi-component reaction (MCR) protocol used for structurally related thiopyran dicarbonitriles. For the target compound, the reaction would involve:
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Naphthalen-1-yl aldehyde as the aromatic component,
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Malononitrile as the active methylene precursor,
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Ammonium acetate or a primary amine as the nitrogen source,
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Carbon disulfide (CS₂) as the sulfur donor.
Mechanistic Overview :
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Dithiocarbamate Formation : The amine reacts with CS₂ under basic conditions to form a dithiocarbamate intermediate.
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Knoevenagel Condensation : Malononitrile undergoes condensation with naphthalen-1-yl aldehyde to generate an α,β-unsaturated nitrile.
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Cyclization : The dithiocarbamate attacks the unsaturated nitrile, followed by intramolecular cyclization to form the thiopyran ring.
Optimized Conditions :
| Parameter | Value/Reagent | Source |
|---|---|---|
| Solvent | Ethanol or DMSO | |
| Base | K₂CO₃ or Et₃N | |
| Temperature | 60–80°C | |
| Reaction Time | 3–6 hours | |
| Yield (Analogous) | 70–85% |
Challenges :
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The bulky naphthalen-1-yl group may sterically hinder cyclization, necessitating elevated temperatures or microwave-assisted synthesis.
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Competing side reactions, such as polymerization of malononitrile, require careful stoichiometric control.
Stepwise Functionalization of Pre-Formed Thiopyran Cores
| Component | Specification | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | |
| Base | Na₂CO₃ | |
| Solvent | Dioxane/H₂O (3:1) | |
| Temperature | 90°C, 12 hours | |
| Yield (Analogous) | 50–65% |
Limitations :
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Requires synthesis of a halogenated thiopyran intermediate, adding steps.
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Lower yields compared to MCR due to steric bulk of naphthalen-1-yl.
Alternative Pathways: Gewald Reaction Adaptation
The Gewald reaction, typically used for 2-aminothiophenes, can be modified to incorporate the naphthalen-1-yl group:
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Reaction Components :
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Naphthalen-1-yl ketone,
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Malononitrile,
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Sulfur (S₈) or Lawesson’s reagent.
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Mechanism :
Conditions :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Morpholine | |
| Solvent | Acetonitrile | |
| Temperature | Reflux (82°C) | |
| Yield | 60–75% (for analogous) |
Critical Analysis of Methodologies
Efficiency and Scalability
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-4-(naphthalen-1-yl)-4H-thiopyran-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the thiopyran ring or the naphthyl group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Halogenating agents like bromine (Br₂) or chlorinating agents such as thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce halogens or other functional groups into the molecule.
Scientific Research Applications
2,6-Diamino-4-(naphthalen-1-yl)-4H-thiopyran-3,5-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2,6-diamino-4-(naphthalen-1-yl)-4H-thiopyran-3,5-dicarbonitrile exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with various enzymes and receptors, potentially inhibiting or activating biological processes. Its mechanism of action may include binding to specific proteins, altering cellular signaling pathways, and affecting gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s structural analogs differ primarily in the aryl/alkyl substituent at the 4-position of the thiopyran ring. Key examples include:
Mechanism of Action
- DFTD: Exhibits a two-step reversible covalent inhibition of eEF-2K. The nitrile group forms a thioimidate adduct with Cys-146, a non-conserved residue, ensuring selectivity . Kinetic studies show a fast initial binding ($Ki = 1.2 \mu M$) followed by slower inactivation ($k{inact} = 0.03 \, \text{min}^{-1}$) .
- Naphthalen-1-yl analog : While its exact mechanism is uncharacterized, the bulky naphthalene group may alter binding kinetics or affinity compared to smaller aryl substituents. Computational docking studies suggest similar covalent interactions but require experimental validation .
Challenges and Controversies
- Irreversible vs. Reversible Inhibition : Early studies misclassified DFTD as irreversible due to slow off-rates; later kinetic analyses confirmed reversibility .
- Docking Model Accuracy : Homology models based on MHCKA (myosin heavy chain kinase A) occasionally mispredict binding modes, necessitating crystallographic validation .
Biological Activity
2,6-Diamino-4-(naphthalen-1-yl)-4H-thiopyran-3,5-dicarbonitrile (chemical formula: C17H12N4S) is a heterocyclic compound with potential biological activities that have garnered attention in various fields of medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiopyran core with naphthalene and dicarbonitrile substituents. Its structure can be represented as follows:
- Molecular Formula : C17H12N4S
- InChIKey : YXMNNRBXIZWZAB-UHFFFAOYAY
- SMILES : C1=CC=C2C(=C1)C=CC=C2C3C(=C(SC(=C3C#N)N)N)C#N
Synthesis Methods
The synthesis of this compound has been achieved through various methods, including microwave-assisted synthesis which enhances yield and reduces reaction time. Such methods typically involve multi-component reactions that allow for the efficient assembly of complex structures.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been tested against human lung carcinoma (A-549) and breast adenocarcinoma (MDA-MB-231) cell lines. The IC50 values for these assays were found to be below 10 µM, indicating potent anticancer activity comparable to established chemotherapeutics like cisplatin .
Antimicrobial Activity
The compound has also shown promising results against bacterial strains. For example, it demonstrated an MIC (Minimum Inhibitory Concentration) value of 0.25 µg/mL against Plasmodium falciparum, suggesting its potential as an antimalarial agent . Additionally, its antibacterial properties were noted in studies focusing on Mycobacterium tuberculosis, where it exhibited significant inhibitory effects.
The mechanisms underlying the biological activities of this compound are believed to involve the inhibition of key cellular pathways. Research suggests that it may interfere with DNA synthesis and repair mechanisms in cancer cells, leading to apoptosis. Its ability to modulate signaling pathways related to inflammation and cell proliferation further supports its therapeutic potential.
Case Studies
Q & A
Basic Question: What are the established synthetic routes for preparing 2,6-diamino-4-(naphthalen-1-yl)-4H-thiopyran-3,5-dicarbonitrile?
Answer:
The compound is typically synthesized via multicomponent reactions (MCRs) involving aldehydes, cyanothioacetamide, and nitrile derivatives. A key method uses nanomagnetic catalysts like NH₂.MIL-101(Fe)/ED to improve reaction efficiency and yield under mild conditions. For example, a three-component reaction involving naphthalene-1-carbaldehyde, cyanothioacetamide, and malononitrile in ethanolamine solvent yields the target compound. Reaction optimization (e.g., catalyst loading, solvent polarity, temperature) is critical to achieving high regioselectivity .
Advanced Question: How can reaction conditions be optimized to enhance regioselectivity in thiopyran derivatives?
Answer:
Regioselectivity is influenced by:
- Catalyst choice : Basic MOFs (e.g., NH₂.MIL-101(Fe)/ED) enhance nucleophilic attack by stabilizing intermediates .
- Solvent effects : Polar solvents like ethanolamine favor cyclization over side reactions .
- Temperature : Lower temperatures (20–40°C) reduce decomposition of reactive intermediates .
Systematic screening via Design of Experiments (DoE) can identify optimal conditions, with monitoring by TLC or HPLC to track reaction progress .
Basic Question: What spectroscopic methods are used to characterize this compound?
Answer:
- ¹H/¹³C NMR : To confirm substitution patterns. For example, the naphthalen-1-yl group shows aromatic proton signals at δ 7.6–8.2 ppm and a singlet for the thiopyran C4 proton .
- X-ray crystallography : Resolves molecular conformation and intermolecular interactions (e.g., hydrogen bonding between amino and nitrile groups) .
- IR spectroscopy : Identifies functional groups (e.g., C≡N stretches at ~2200 cm⁻¹) .
Advanced Question: How can data contradictions between crystallographic and NMR analyses be resolved?
Answer:
Discrepancies may arise from dynamic processes (e.g., tautomerism) or solvent effects. Strategies include:
- Variable-temperature NMR : Detects conformational flexibility .
- DFT calculations : Compare experimental and computed NMR chemical shifts to validate structures .
- Multiple solvent crystallization : Assess packing effects on molecular geometry .
Basic Question: What is the biological relevance of this compound?
Answer:
It acts as a reversible covalent inhibitor of eukaryotic elongation factor-2 kinase (eEF-2K), a cancer therapy target. The nitrile group forms a thioimidate adduct with Cys-146 in eEF-2K’s active site, blocking substrate phosphorylation .
Advanced Question: How can the covalent inhibition mechanism of eEF-2K be experimentally validated?
Answer:
- Kinetic studies : Time-dependent inactivation and reversibility assays using recombinant eEF-2K. Pre-incubation with DFTD (a related inhibitor) shows a two-step inhibition mechanism (fast binding followed by slow inactivation) .
- Mutagenesis : Replace Cys-146 with serine to abolish inhibition, confirming covalent targeting .
- Docking simulations : Validate nitrile-Cys-146 proximity (<4.5 Å) using homology models based on MHCKA kinase .
Advanced Question: How do substituent variations at the C4 position affect eEF-2K inhibition?
Answer:
- Electron-withdrawing groups (e.g., 2-fluorophenyl in DFTD) enhance binding affinity by stabilizing the thioimidate adduct .
- Bulkier substituents (e.g., naphthalen-1-yl) may reduce activity due to steric clashes in the active site .
- SAR studies : Compare IC₅₀ values of analogs in kinase activity assays .
Advanced Question: How can computational modeling guide the design of covalent eEF-2K inhibitors?
Answer:
- Homology modeling : Use MHCKA kinase (PDB: 4DPK) as a template to predict eEF-2K’s active site .
- Docking simulations : Prioritize compounds with nitrile groups positioned near Cys-146 .
- MD simulations : Assess binding stability and adduct formation over time .
Advanced Question: How is the reversibility of covalent inhibition confirmed experimentally?
Answer:
- Dilution assays : After inhibitor removal, monitor recovery of enzymatic activity .
- Mass spectrometry : Detect transient thioimidate adducts and their dissociation .
- Competition experiments : Co-incubate with non-covalent inhibitors to observe kinetic competition .
Advanced Question: What alternative synthetic strategies improve sustainability for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
